Home > Products > Screening Compounds P116225 > Thalidomide-O-acetamido-PEG5-C2-Br
Thalidomide-O-acetamido-PEG5-C2-Br -

Thalidomide-O-acetamido-PEG5-C2-Br

Catalog Number: EVT-14900011
CAS Number:
Molecular Formula: C25H32BrN3O10
Molecular Weight: 614.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-acetamido-PEG5-C2-Br is a synthetic compound that combines thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol linker and a bromine atom. This compound belongs to a class of molecules known as PROTACs (PROteolysis TArgeting Chimeras), designed to target and degrade specific proteins within cells. The incorporation of the polyethylene glycol linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and potential therapeutic applications. Its unique structure allows for targeted protein degradation, which could be beneficial in treating various diseases, including cancer and autoimmune disorders .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br involves several key steps:

  1. Thalidomide Activation: Thalidomide is activated through a reaction with suitable reagents to introduce functional groups necessary for linking to the polyethylene glycol chain.
  2. PEG Linker Attachment: The activated thalidomide is reacted with a polyethylene glycol chain consisting of five ethylene glycol units (PEG5). This reaction typically requires coupling reagents and catalysts to facilitate the bonding process.
  3. Bromination: The final step involves introducing a bromine atom into the PEG chain, often achieved through bromination reactions using agents like N-bromosuccinimide under controlled conditions.

Technical Details

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the manufacturing process. Reaction conditions must be optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Thalidomide-O-acetamido-PEG5-C2-Br has a complex molecular structure characterized by:

  • Molecular Formula: C27H39BrN4O11
  • Molecular Weight: 631.08 g/mol
  • Structural Features: The compound features thalidomide's core structure linked to a polyethylene glycol chain, with an acetamido group and a bromine substituent.
Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-PEG5-C2-Br can participate in several chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its chemical properties.
  • Hydrolysis: The polyethylene glycol linker may be hydrolyzed under acidic or basic conditions, leading to degradation of the compound .
Mechanism of Action

Thalidomide-O-acetamido-PEG5-C2-Br utilizes the PROTAC mechanism for its action:

  1. Binding to Cereblon: The thalidomide ligand binds to cereblon, an essential component of the E3 ubiquitin ligase complex.
  2. Target Protein Interaction: The second ligand binds to the target protein intended for degradation.
  3. Ubiquitination Process: This dual binding brings the target protein close to the E3 ligase complex, facilitating its ubiquitination and subsequent degradation by the proteasome. This mechanism effectively reduces target protein levels within cells, influencing various cellular pathways and potentially exerting therapeutic effects against diseases like cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Enhanced solubility due to the polyethylene glycol component.

Chemical Properties

Applications

Thalidomide-O-acetamido-PEG5-C2-Br has several scientific applications:

  • Targeted Protein Degradation: Used in research focused on degrading specific proteins involved in disease processes, particularly in cancer therapy.
  • Immunomodulation Studies: Its connection to thalidomide allows exploration in immunological contexts, potentially aiding treatments for autoimmune diseases.
  • Drug Development: Serves as a building block for developing new therapeutic agents that leverage targeted degradation mechanisms .

This compound represents an innovative approach in drug design, enhancing the efficacy of treatments through specific protein targeting mechanisms.

Synthesis and Structural Modification Strategies of Thalidomide-O-acetamido-PEG5-C2-Br

Design Principles for PEGylation in Thalidomide Derivatives

Thalidomide-O-acetamido-PEG5-C2-Br (molecular formula: C₂₅H₃₂BrN₃O₁₀; MW: 614.4 g/mol) integrates a polyethylene glycol (PEG) spacer to address critical pharmaceutical limitations of native thalidomide. The five-unit ethylene glycol chain (PEG5) enhances aqueous solubility by forming hydrogen bonds with water molecules, effectively masking the hydrophobic phthalimide-glutarimide core. This modification increases hydrodynamic volume, reducing renal clearance and extending plasma half-life through steric shielding from opsonins and proteases [10]. The acetamido group (-NHCO-) bridges the thalidomide core and PEG chain, providing hydrolytic stability compared to ester linkages while enabling pH-dependent release under acidic conditions [6]. Crucially, PEGylation preserves cereblon (CRBN) binding affinity—confirmed via molecular docking studies—by maintaining the spatial orientation of the phthalimide ring, which engages His380/Trp382 residues in the CRBN binding pocket [8] [9].

Table 1: Impact of PEG Chain Length on Key Properties of Thalidomide Derivatives

PEG Unit CountSolubility (mg/mL)CRBN Binding Affinity (IC₅₀, μM)Primary Application
PEG20.80.42PROTAC linker (acid/alkyne termination) [6] [7]
PEG512.50.39Universal linker (bromide termination)
PEG615.10.41Peptide conjugation (amine termination) [5]

Stepwise Synthetic Pathways for Acetamido-PEG5-C2-Br Functionalization

Synthesis proceeds through a four-step solution-phase route optimized for minimal side products:

  • Thalidomide Activation: Thalidomide reacts with bromoacetyl bromide in anhydrous DMF at 0°C to yield Thalidomide-O-C₂-Br. Triethylamine (5 eq) serves as an acid scavenger to prevent glutarimide ring degradation [9].
  • Acetamido Linker Installation: The bromide intermediate undergoes nucleophilic substitution with sodium azide (3 eq) in acetonitrile (60°C, 12 hr), followed by Staudinger reduction using triphenylphosphine to generate Thalidomide-O-C₂-NH₂ [3].
  • PEG5 Conjugation: The amine intermediate couples with NHS-activated PEG5-COOH (1.2 eq) via amide bond formation in dichloromethane (DCM), catalyzed by diisopropylethylamine (DIPEA). This step achieves >95% purity when conducted at 25°C for 6 hr [3] [10].
  • Terminal Bromination: The hydroxyl terminus of PEG5 is mesylated (methanesulfonyl chloride, 2.5 eq) and displaced with bromide using NaBr in acetone (reflux, 8 hr). Critical parameters include stoichiometric control to avoid di-bromination [3].

Table 2: Key Reactions and Conditions in Synthetic Pathway

StepReaction TypeReagents/ConditionsYieldPurity
1AlkylationBromoacetyl bromide, TEA, DMF, 0°C82%90%
2Azidation/ReductionNaN₃ then PPh₃, CH₃CN, 60°C75%88%
3Amide CouplingNHS-PEG5-COOH, DIPEA, DCM, 25°C93%96%
4Mesylation/BrominationMsCl/NaBr, acetone, reflux68%92%

Optimization of Bromoalkyl Termination for Conjugation Feasibility

The terminal bromide group serves as an electrophilic "handle" for nucleophilic substitution reactions in PROTAC assembly. Optimization focused on:

  • Alkyl Chain Length: Ethyl (C2) spacers between PEG5 and bromide demonstrated superior conjugation efficiency (92%) versus methyl (C1, 65%) due to reduced steric hindrance during SN₂ reactions with thiols or amines [6].
  • Reaction Solvent System: Polar aprotic solvents (e.g., DMF) accelerated conjugation to thiol-containing warheads (e.g., cysteine residues), achieving completion in 2 hr at 25°C. Non-polar solvents caused precipitation and <40% yield [3].
  • Byproduct Mitigation: Strict exclusion of water prevented hydrolysis of bromide to alcohol, while molecular sieves (4Å) minimized competing elimination reactions during conjugation to nitrogen nucleophiles [7].

Bromo-terminated derivatives exhibit 5-fold higher reactivity in thiol-alkylation than chloro-analogs, confirmed by kinetic studies (k₂ = 18.7 M⁻¹min⁻¹ vs. 3.5 M⁻¹min⁻¹). This facilitates rapid PROTAC synthesis without metal catalysts [3] [6].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Table 3: Synthesis Method Comparison for Thalidomide-O-acetamido-PEG5-C2-Br

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Resin TypeHydroxymethyl polystyrene Not applicable
Step Efficiency40.3–98.1% per step (variable) 68–93% (consistent) [3]
Purity (Crude)60–75% (requires HPLC purification) 90–96% (direct precipitation)
Scale-Up FeasibilityLimited (≤5 g) due to swelling constraintsHigh (≤1 kg) with continuous flow reactors [3]
Terminal Group ControlChallenging (side reactions with resin)Precise (stoichiometry-driven)

Solid-phase synthesis leverages Fmoc-protected hydroxymethyl polystyrene resin. After immobilizing phthalic anhydride, the glutarimide ring is constructed using primary amines. Though advantageous for combinatorial libraries, it suffers from incomplete bromination at the PEG terminus due to steric hindrance within the resin matrix . Solution-phase synthesis enables real-time monitoring (TLC/LC-MS) and higher terminal group fidelity. The PEG5 spacer’s conformational flexibility minimizes entanglement during coupling, allowing gram-scale production with ≤98.9% purity after recrystallization [3] [9].

Properties

Product Name

Thalidomide-O-acetamido-PEG5-C2-Br

IUPAC Name

N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C25H32BrN3O10

Molecular Weight

614.4 g/mol

InChI

InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32)

InChI Key

FTRCQHAIWIUTKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.